molecular formula C25H23N3O3 B12184365 N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide

Cat. No.: B12184365
M. Wt: 413.5 g/mol
InChI Key: CCNRWUXHLRKVJA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 2-chloroacetamide derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its indole ring and acetylamino group make it particularly versatile for various applications .

Biological Activity

N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a synthetic compound with a complex structure that includes an indole moiety and various functional groups. Its molecular formula is C25H23N3O3, with a molecular weight of 413.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The presence of an indole ring and acetylamino group contributes to its unique chemical reactivity and interaction with biological targets. The benzyloxy group enhances its solubility and ability to penetrate biological membranes, which is crucial for its therapeutic applications.

Property Detail
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
IUPAC NameN-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide
InChI KeyCCNRWUXHLRKVJA-UHFFFAOYSA-N

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways relevant to disease processes, particularly in cancer research. The compound acts as a biochemical probe that can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely due to its ability to interact with specific oncogenic pathways.
  • Antiviral Properties : Some derivatives of indole compounds have shown promise as antiviral agents. While specific data on this compound's antiviral activity is limited, the structural similarities suggest potential efficacy against viral infections.
  • Antioxidant Activity : The indole structure is known for its antioxidant properties, which could contribute to cellular protection against oxidative stress.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cancer Research : A study demonstrated that indole derivatives can inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms might be at play for this compound.
    • Example : Indole derivatives were shown to inhibit the proliferation of human breast cancer cells with IC50 values in the low micromolar range.
  • Antiviral Studies : Research on related compounds indicated significant antiviral activity against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC50 values below 10 µM.
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Biological Activity
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamideKnown for antioxidant properties
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazidesEvaluated for antibacterial and enzyme inhibitory activities

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C25H23N3O3/c1-18(29)26-21-8-5-9-22(14-21)27-25(30)16-28-13-12-20-10-11-23(15-24(20)28)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30)

InChI Key

CCNRWUXHLRKVJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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